5-Methoxy-5-oxopentanoic acid

Catalog No.
S600485
CAS No.
1501-27-5
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-5-oxopentanoic acid

CAS Number

1501-27-5

Product Name

5-Methoxy-5-oxopentanoic acid

IUPAC Name

5-methoxy-5-oxopentanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

IBMRTYCHDPMBFN-UHFFFAOYSA-N

SMILES

COC(=O)CCCC(=O)O

Canonical SMILES

COC(=O)CCCC(=O)O

Identification and Properties:

5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutaric acid, is a small organic molecule with the chemical formula C6H10O4 and a molar mass of 146.14 g/mol []. It is classified as a dicarboxylic acid monoester, meaning it contains two carboxylic acid groups (-COOH) and a single ester group (-COO-).

Occurrence and Metabolism:

5-Methoxy-5-oxopentanoic acid is an endogenous metabolite, meaning it is naturally produced by the human body []. It is formed during the metabolism of certain amino acids, including leucine, isoleucine, and valine []. These amino acids are essential for various biological functions, and their breakdown produces various metabolites, including 5-methoxy-5-oxopentanoic acid.

Research Applications:

While the specific research applications of 5-methoxy-5-oxopentanoic acid are still under investigation, it has been identified in studies related to:

  • Metabolic disorders: Researchers have investigated the presence of 5-methoxy-5-oxopentanoic acid in the urine of individuals with certain metabolic disorders, such as glutaric acidemia type III []. This suggests it may serve as a potential biomarker for these conditions.
  • Toxicology: Studies have explored the potential toxic effects of 5-methoxy-5-oxopentanoic acid and its interaction with other chemicals []. These investigations aim to understand its role in potential adverse health outcomes.

5-Methoxy-5-oxopentanoic acid is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. This compound is categorized as an endogenous metabolite, meaning it is produced naturally within the human body. Structurally, it is related to glutaric acid and features a methoxy group (-OCH₃) attached to the carbon chain, which influences its chemical properties and biological activities .

  • The specific mechanism of action of 5-MOPA in biological systems remains unclear.
  • Further research is needed to understand its potential roles in metabolism or other cellular processes [].
  • No specific safety information regarding 5-MOPA is readily available.
  • As with any unknown compound, it's advisable to handle it with caution in a well-ventilated laboratory using appropriate personal protective equipment (PPE) [].

Limitations and Future Research

  • Research on 5-MOPA is ongoing, and much remains unknown about its properties and biological significance.
  • Future studies could explore its potential as a research tool or therapeutic agent [].
Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.

As an endogenous metabolite, 5-Methoxy-5-oxopentanoic acid plays a role in metabolic pathways within the human body. Its biological activity includes:

  • Metabolic Intermediary: It may act as an intermediary in the metabolism of amino acids and fatty acids.
  • Potential Therapeutic Roles: Preliminary studies suggest it could have implications in metabolic disorders, although specific therapeutic uses are still under investigation .

The synthesis of 5-Methoxy-5-oxopentanoic acid can be achieved through several methods:

  • Starting from Glutaric Acid: The compound can be synthesized by introducing a methoxy group to glutaric acid through methylation reactions.
  • Via Aldol Condensation: This method involves the reaction of aldehydes or ketones under basic conditions to form β-hydroxy ketones, which can then be oxidized to yield 5-Methoxy-5-oxopentanoic acid.

These synthetic routes are valuable for producing the compound in laboratory settings for research purposes.

Several compounds share structural similarities with 5-Methoxy-5-oxopentanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Methoxy-3-methyl-5-oxopentanoic acidC7H12O4Contains an additional methyl group
5-O-methyl-glutamic acidC6H11NO4Contains nitrogen; involved in neurotransmission
5-Methoxy-4,4-dimethyl-5-oxopentanoic acidC8H14O4Features two methyl groups; used in proteomics research

The uniqueness of 5-Methoxy-5-oxopentanoic acid lies in its specific structure and role as an endogenous metabolite, which differentiates it from these similar compounds. Its potential applications in metabolic studies further enhance its significance in scientific research .

The study of 5-methoxy-5-oxopentanoic acid traces back to early investigations into glutaric acid derivatives. Glutaric acid, a five-carbon dicarboxylic acid, was first isolated in 1840 by Gerardus Johannes Mulder. The monomethyl ester variant gained attention in the mid-20th century as a precursor for biodegradable plastics and pharmaceutical agents. For instance, its synthesis via glutaric anhydride and methanol was reported in 1954, achieving a 70% yield. However, early methods faced challenges such as byproduct formation (e.g., dimethyl glutarate) and inefficient purification.

The compound’s structural simplicity—a methyl ester group at the terminal carboxyl—facilitates its integration into larger biomolecules. This property has made it a staple in peptide synthesis, particularly in protecting carboxyl groups during solid-phase peptide synthesis.

Evolutionary Significance in Metabolic Studies

5-Methoxy-5-oxopentanoic acid plays a pivotal role in microbial and mammalian metabolism. In Pseudomonas putida, it participates in the β-oxidation pathway, where it is catabolized into acetyl-CoA and propionyl-CoA. This pathway is evolutionarily conserved, highlighting its metabolic indispensability. The enzyme glutaryl-CoA dehydrogenase, which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA, is critical in humans; its deficiency causes glutaric acidemia type 1 (GA1), a severe neurodegenerative disorder.

Interestingly, bacterial homologs of this pathway suggest horizontal gene transfer events, underscoring the compound’s ancient metabolic roots.

Current Research Landscape and Knowledge Gaps

Recent studies have expanded the compound’s applications:

  • Catalysis: Aluminum sulfate ($$ \text{Al}2(\text{SO}4)_3 $$) optimizes its synthesis from levulinic acid, achieving 99.27% conversion under mild conditions.
  • Immunometabolism: Glutarate, a downstream metabolite, regulates T-cell function by modulating pyruvate dehydrogenase activity via post-translational glutarylation.
  • Material Science: Organotin(IV) complexes of monomethyl glutarate exhibit enhanced thermal stability, making them candidates for PVC stabilizers.

Despite these advances, key gaps persist:

  • The precise mechanism of its anti-inflammatory effects remains unclear.
  • Scalable synthesis methods with minimal environmental impact are underdeveloped.

Theoretical Framework for Investigations

The compound’s reactivity stems from its dual functional groups: a methyl ester and a free carboxyl. Quantum mechanical calculations predict its preference for nucleophilic acyl substitution at the ester group, enabling diverse derivatizations. In aqueous solutions, it exhibits a pKa of 4.62, favoring deprotonation under physiological conditions.

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Melting Point

150 - 151 °C

UNII

SK94163098

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1501-27-5

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pentanedioic acid, 1-methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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